molecular formula C6H12O B7952147 1-Butene, 1-ethoxy-

1-Butene, 1-ethoxy-

Cat. No.: B7952147
M. Wt: 100.16 g/mol
InChI Key: AQTYNINXYJFSHD-UHFFFAOYSA-N
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Description

1-Butene, 1-ethoxy-, also known as 1-ethoxy-1-butene, is an organic compound with the molecular formula C6H12O. It is an unsaturated ether that features a double bond between the first and second carbon atoms, with an ethoxy group attached to the first carbon. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butene, 1-ethoxy- can be synthesized through several methods. One common approach involves the reaction of butyraldehyde diethyl acetal with a suitable catalyst. Another method includes the stereoselective reaction of ethene with a molybdenum-based catalyst under an inert atmosphere .

Industrial Production Methods: Industrial production of 1-Butene, 1-ethoxy- typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of high pressure and temperature to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-Butene, 1-ethoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert it into saturated ethers.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or other strong bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated ethers.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

1-Butene, 1-ethoxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Butene, 1-ethoxy- exerts its effects involves its interaction with various molecular targets. The double bond in its structure allows it to participate in addition reactions, while the ethoxy group can undergo substitution. These interactions can lead to the formation of new compounds with different properties.

Comparison with Similar Compounds

  • 1-Butene, 1-methoxy-
  • 1-Butene, 1-propoxy-
  • 1-Butene, 1-butoxy-

Comparison: 1-Butene, 1-ethoxy- is unique due to its specific ethoxy group, which imparts different reactivity compared to its analogs with other alkoxy groups. This uniqueness makes it valuable in specific synthetic applications where the ethoxy group is preferred.

Properties

IUPAC Name

1-ethoxybut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-5-6-7-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTYNINXYJFSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901022519
Record name 1-ethoxybut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929-05-5
Record name 1-ethoxybut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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